molecular formula C8H10F2N2O2 B2853034 3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine CAS No. 2361634-95-7

3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine

Cat. No.: B2853034
CAS No.: 2361634-95-7
M. Wt: 204.177
InChI Key: NHDRGRRQMIFLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyridine ring substituted with an amine group at the second position and an ethoxy group linked to a difluoromethoxy moiety at the third position. The molecular formula of this compound is C8H10F2N2O2, and it has a molecular weight of 204.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine is unique due to the presence of both difluoromethoxy and ethoxy groups, which can impart distinct chemical and biological properties.

Biological Activity

3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine is a chemical compound with a unique structure that includes a pyridine ring substituted with a difluoromethoxy group and an ethoxy group. Its molecular formula is C₁₁H₁₃F₂N₂O₂, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. This compound has garnered interest in pharmacological contexts due to its potential biological activities, although detailed studies on its specific mechanisms and applications remain limited.

Structural Characteristics

The structural features of this compound contribute to its biological activity. The difluoromethoxy group may enhance the compound's interaction with various biological targets, potentially leading to therapeutic effects. The following table summarizes its structural characteristics and potential implications for biological activity:

Structural Feature Description
Pyridine Ring Commonly associated with various biological effects, including antimicrobial properties.
Difluoromethoxy Group May enhance electron-withdrawing properties, influencing interactions with biological targets.
Ethoxy Group Contributes to the compound's solubility and may affect its pharmacokinetics.

Biological Activity

Research indicates that compounds containing pyridine rings are often linked to diverse biological effects, such as antimicrobial and anti-inflammatory properties. While there are no specific studies detailing the biological activity of this compound, similar compounds have shown promise in treating neurodegenerative diseases and other conditions.

Potential Applications

The applications of this compound primarily lie within medicinal chemistry. Its structural features suggest potential uses in:

  • Antimicrobial Agents : Similar compounds have demonstrated efficacy against various pathogens.
  • Neuroprotective Agents : Research into analogous structures has indicated potential in neuroprotection.

Currently, there is no documented research specifically outlining the mechanism of action for this compound. However, it is hypothesized that the difluoromethoxy group may modulate interactions with enzymes or receptors, influencing pharmacodynamics and pharmacokinetics.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds. The following table outlines some comparable compounds along with their structural features and known biological activities:

Compound Name Structural Features Biological Activity
3-[2-(Trifluoromethoxy)ethyl]pyridin-2-amineContains trifluoromethoxy instead of difluoromethoxyEnhanced bioactivity due to stronger electron-withdrawing effects.
4-(Difluoromethoxy)pyridin-3-aminesSubstituted at different positions on the pyridine ringVaried activity profiles; may target different receptors.
5-(Difluoromethyl)pyrimidin-4-aminesPyrimidine instead of pyridine; similar substituentsDifferent therapeutic potentials due to structural variations.

Case Studies

While specific case studies on this compound are lacking, studies on related compounds provide insights into its potential efficacy:

  • Antimicrobial Activity : Compounds similar to this compound have been screened for antimicrobial properties against various bacteria and fungi.
  • Neuroprotective Studies : Research on related pyridine derivatives has indicated neuroprotective effects in models of neurodegeneration, suggesting a potential pathway for further exploration.

Properties

IUPAC Name

3-[2-(difluoromethoxy)ethoxy]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c9-8(10)14-5-4-13-6-2-1-3-12-7(6)11/h1-3,8H,4-5H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDRGRRQMIFLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)OCCOC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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